ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
ETHYL 2-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate group, and a diazinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
ETHYL 2-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ETHYL 2-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE
- ETHYL 2-BROMO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE
Uniqueness
ETHYL 2-CHLORO-5-{5-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H13ClN2O5S |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 2-chloro-5-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C18H13ClN2O5S/c1-2-25-17(24)11-7-9(3-5-13(11)19)14-6-4-10(26-14)8-12-15(22)20-18(27)21-16(12)23/h3-8H,2H2,1H3,(H2,20,21,22,23,27) |
InChI Key |
JCCZOXWOOVGGRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
Origin of Product |
United States |
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